molecular formula C46H66N16O11 B12734799 LHRH, Des-tyr(5)- CAS No. 52186-43-3

LHRH, Des-tyr(5)-

Cat. No.: B12734799
CAS No.: 52186-43-3
M. Wt: 1019.1 g/mol
InChI Key: AGYABMCVNGSDOG-POFDKVPJSA-N
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Description

Luteinizing hormone-releasing hormone, Des-tyrosine(5)- is a modified form of luteinizing hormone-releasing hormone, a decapeptide hormone that plays a crucial role in the regulation of the reproductive system. This compound is characterized by the absence of the tyrosine residue at the fifth position in the peptide sequence. Luteinizing hormone-releasing hormone is primarily responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, which in turn regulate the secretion of sex steroids in both males and females .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone, Des-tyrosine(5)- involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The removal of the protecting groups and the cleavage of the peptide from the resin yield the desired peptide. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with deprotection agents like trifluoroacetic acid .

Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone, Des-tyrosine(5)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Luteinizing hormone-releasing hormone, Des-tyrosine(5)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone, Des-tyrosine(5)- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include various analogs of luteinizing hormone-releasing hormone, Des-tyrosine(5)- with improved pharmacokinetic properties. These analogs are designed to resist enzymatic degradation and exhibit prolonged half-lives in biological systems .

Scientific Research Applications

Luteinizing hormone-releasing hormone, Des-tyrosine(5)- has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying peptide synthesis and modification techniques. In biology, it is used to investigate the regulatory mechanisms of the reproductive system and the role of luteinizing hormone-releasing hormone in gonadotropin release .

In medicine, luteinizing hormone-releasing hormone, Des-tyrosine(5)- and its analogs are employed in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and precocious puberty. These compounds act as agonists or antagonists of luteinizing hormone-releasing hormone receptors, modulating the release of gonadotropins and subsequently affecting the secretion of sex steroids .

Mechanism of Action

The mechanism of action of luteinizing hormone-releasing hormone, Des-tyrosine(5)- involves binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone and follicle-stimulating hormone. The released gonadotropins then act on the gonads to regulate the production of sex steroids such as testosterone and estrogen .

Properties

CAS No.

52186-43-3

Molecular Formula

C46H66N16O11

Molecular Weight

1019.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

AGYABMCVNGSDOG-POFDKVPJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5

Origin of Product

United States

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